
1-Benzylpiperidine
Overview
Description
1-Benzylpiperidine is a nitrogen-containing heterocyclic compound characterized by a piperidine ring substituted with a benzyl group at the 1-position. It serves as a versatile scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes, transporters, and receptors. The compound’s synthetic flexibility allows for structural modifications at the benzyl group or piperidine ring, enabling optimization of pharmacological properties, including potency, selectivity, and metabolic stability .
Preparation Methods
Catalytic Hydrogenation of Substituted Pyridines
One of the most common and effective methods for preparing 1-Benzylpiperidine involves the catalytic hydrogenation of substituted pyridines, particularly N-benzylpyridine derivatives. This approach leverages metal catalysts such as Raney nickel, rhodium(I), or ruthenium(II) complexes to reduce the aromatic pyridine ring to the saturated piperidine ring while retaining the benzyl substituent on the nitrogen atom.
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- Substrates: N-Benzylpyridine or substituted pyridines with protected/unprotected nitrogen.
- Catalysts: Raney-Ni, Rhodium(I) with ferrocene ligands, Ruthenium(II) complexes.
- Conditions: Mild hydrogenation conditions, often under hydrogen gas atmosphere; temperature and pressure optimized for selectivity.
- Outcome: High yields of this compound with stereoselectivity depending on catalyst and reaction conditions.
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- The reaction rate and selectivity are influenced by the electronic properties (HOMO/LUMO states) and steric bulk of substituents on the pyridine ring.
- One-pot sequential Suzuki–Miyaura coupling followed by hydrogenation can be employed to functionalize and reduce substrates efficiently.
- Use of sodium tetrahydroborate as a reducing agent can lead to smoother reduction forming tetrahydropyridines as intermediates.
- Asymmetric hydrogenation using chiral catalysts allows for enantioselective synthesis of substituted piperidines.
-
- Efficient and scalable.
- Allows for functionalization prior to hydrogenation.
- High selectivity and yield.
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- Requires expensive catalysts and hydrogen gas.
- Sensitive to catalyst poisoning (e.g., by fluorine species), which can be mitigated by additives like titanium isopropoxide.
This method is well-documented in recent literature and reviews on piperidine derivatives synthesis and remains a cornerstone in preparing this compound and its analogs.
Nucleophilic Substitution Using 1-Benzyl-4-hydroxypiperidine
Another preparation route involves the nucleophilic substitution reaction of 1-benzyl-4-hydroxypiperidine with activated carbamate intermediates derived from biphenyl amines.
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- Step 1: Synthesis of methyl [1,1'-biphenyl]-2-ylcarbamate by reacting 2-aminobiphenyl with methyl chloroformate in tetrahydrofuran (THF) under alkaline conditions at low temperature (ice-water bath).
- Step 2: Reaction of methyl [1,1'-biphenyl]-2-ylcarbamate with 1-benzyl-4-hydroxypiperidine in a sealed autoclave at elevated temperature to yield 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-yl carbamate.
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- Nitrogen atmosphere to prevent oxidation.
- Temperature control: initial low temperature for carbamate formation, then elevated temperature for coupling.
- Solvent: Tetrahydrofuran and other organic solvents.
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- This two-step method avoids the use of expensive and unstable isocyanate intermediates.
- Overall yield is improved compared to earlier methods that required low temperatures (-50°C) and nitrogen protection.
- Purification is simplified due to the stability of intermediates.
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- This method is used for preparing key intermediates in the synthesis of pharmaceutical compounds such as refenacin.
- It offers a cost-effective and scalable alternative to one-step isocyanate-based methods.
Step | Reactants | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | 2-Aminobiphenyl + Methyl chloroformate | THF, Alkali, 0°C to RT, N2 atmosphere | Moderate | Carbamate formation |
2 | Methyl biphenyl carbamate + 1-Benzyl-4-hydroxypiperidine | Autoclave, elevated temperature | High | Coupling to form target compound |
This method is detailed in patent literature and represents a practical synthesis route for this compound derivatives.
Regio- and Stereoselective Synthesis via Epoxypiperidine Intermediates
A more specialized synthetic approach involves the regio- and stereoselective preparation of 4-substituted this compound-3,5-diols, which are functionalized derivatives of this compound.
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- Starting from 1-benzyl-4,5-epoxypiperidine-3-ols, nucleophilic ring opening is performed using nucleophiles such as benzylamine, thiophenol, or diallylamine in the presence of lithium perchlorate.
- The epoxypiperidine intermediates are prepared by oxidation of trifluoroacetates of 1-benzyl-1,2,3,6-tetrahydropyridin-3-ols.
- This method allows for precise control over regio- and stereochemistry, yielding polyhydroxylated piperidine derivatives with potential biological activity.
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- Provides access to iminosugar analogs with therapeutic potential.
- Enables the synthesis of stereochemically defined this compound derivatives.
$$
\text{1-Benzyl-4,5-epoxypiperidine-3-ol} \xrightarrow[\text{LiClO}_4]{\text{NuH}} \text{4-substituted this compound-3,5-diols}
$$
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- The nucleophilic cleavage is regio- and stereoselective.
- The method is useful for synthesizing enzyme inhibitors and other bioactive compounds.
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- More complex and multi-step compared to direct hydrogenation.
- Requires careful control of reaction conditions and purification.
This approach is valuable for advanced synthetic applications and research into biologically active piperidine derivatives.
Summary Table of Preparation Methods for this compound
Method | Key Reactants/Substrates | Catalyst/Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Catalytic Hydrogenation | N-Benzylpyridine derivatives | Raney-Ni, Rh(I), Ru(II) | Mild H2 atmosphere, room temp | High yield, scalable, selective | Catalyst cost, sensitivity |
Nucleophilic Substitution with Carbamates | 2-Aminobiphenyl, 1-Benzyl-4-hydroxypiperidine | Methyl chloroformate, base | THF, low to elevated temp, N2 | Cost-effective, scalable | Multi-step, requires autoclave |
Epoxypiperidine Ring Opening | 1-Benzyl-4,5-epoxypiperidine-3-ols | Lithium perchlorate, nucleophiles | Controlled temperature, multi-step | Regio- and stereoselective, bioactive derivatives | Complex, multi-step |
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-benzylpiperidone.
Reduction: Reduction of 1-benzyl-4-piperidone to this compound.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed:
Oxidation: 1-Benzylpiperidone.
Reduction: this compound.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
1-Benzylpiperidine serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, especially those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in developing drugs aimed at enhancing cholinergic transmission, which is vital for cognitive functions.
Case Study: Cholinesterase Inhibition
Research has demonstrated that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine. A study found that certain derivatives significantly alleviated memory deficits in Alzheimer's disease models by enhancing cholinergic activity through AChE inhibition .
Compound | AChE Inhibition (IC50) | Remarks |
---|---|---|
4a | 2.08 µM | Most potent inhibitor identified |
7b | 0.176 µM | Dual AChE and butyrylcholinesterase (BuChE) inhibitor |
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block. It facilitates the construction of complex molecules, which is essential for drug discovery and development. Its structural flexibility allows chemists to optimize the pharmacological properties of new compounds.
Applications in Drug Discovery
The N-benzylpiperidine motif is frequently utilized in medicinal chemistry to enhance the efficacy and physicochemical properties of drugs. This motif's cation-π interactions with target proteins are crucial for optimizing drug potency and minimizing toxicity .
Material Science
This compound is employed in formulating polymers and resins, where it improves mechanical properties and thermal stability. This application is critical in producing durable materials used in various industrial applications.
Application Area | Impact |
---|---|
Polymer formulation | Enhances durability and thermal resistance |
Resin production | Improves mechanical integrity |
Neurochemistry Research
Research involving this compound has expanded into neurochemistry, where it aids in studying the effects of piperidine derivatives on brain function. This research contributes to understanding cognitive processes and exploring potential treatments for mental health conditions.
Example: Neurotransmitter Studies
Studies have highlighted the role of piperidine derivatives in modulating neurotransmitter levels, which could lead to new therapeutic approaches for treating disorders like depression and anxiety .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference compound in chromatographic techniques. Its application aids in identifying and quantifying related compounds within various samples, which is essential for quality control in pharmaceutical manufacturing.
Quality Control Applications
Mechanism of Action
1-Benzylpiperidine exerts its effects by interacting with various molecular targets. It acts as a monoamine releasing agent, primarily affecting the release of dopamine and norepinephrine. This interaction occurs through the inhibition of monoamine oxidase, leading to increased levels of these neurotransmitters in the synaptic cleft . The compound’s structure allows it to cross the blood-brain barrier, making it effective in neurological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BTCP Analogs (1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine Derivatives)
- Structural Features : BTCP analogs incorporate a benzo[b]thiophene or benzo[b]thiazole moiety linked to the piperidine ring via a cyclohexyl group.
- Activity : Substitution with bromine at the 3-position of the benzo[b]thiophene ring (Compound 11) enhances potency (IC₅₀ = 16 nM), whereas naphthylene substituents reduce activity (IC₅₀ > 100 nM) .
- Synthetic Methods : These analogs are synthesized via Grignard reactions or nucleophilic substitutions, with purification by column chromatography .
4-Substituted Benzylpiperidines
4-Methoxybenzoyl Derivative (1c) :
- Synthesis : Reaction of 1-benzylpiperidine with 4-methoxybenzoic acid yields a white solid (66% yield, mp 63–65°C) with confirmed structure via ¹H/¹³C NMR .
- Activity : Demonstrates moderate cholinesterase inhibition, highlighting the influence of electron-donating substituents on enzyme interactions .
- Chlorinated Benzyl Derivatives: Example: 1-(3-Chlorobenzyl)piperidine amide of indole-5-carboxylic acid (6c) shows enhanced butyrylcholinesterase (BuChE) inhibition (30.06% at 10 µM) compared to non-substituted analogs .
Linker-Modified Derivatives
- σ1 Receptor Ligands :
- Structure-Activity Relationship (SAR) : Increasing the alkyl chain length between the benzylpiperidine and pyridine moieties (ethyl to butyl) improves σ1 receptor affinity (Ki = 29.2 nM to 2.97 nM) .
- Key Interaction : Longer linkers facilitate optimal spatial alignment for receptor binding, as shown in docking studies .
Dopamine Transporter (DAT) Inhibitors
- GBR 12909 Analogs: Modifications: Replacement of the benzhydrylic oxygen with nitrogen in 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives enhances DAT selectivity (SERT/DAT = 112 vs. 6 for GBR 12909) . Electronic Effects: Electron-withdrawing groups (e.g., NO₂, F) on the benzyl ring boost DAT affinity (IC₅₀ = 16.4–17.2 nM) .
Pharmacological and Physicochemical Comparisons
Enzyme Inhibition Profiles
Metabolic Stability
- N-Substituted Analogs : Replacement of oxygen with nitrogen in diphenylmethoxy derivatives improves metabolic stability while retaining DAT affinity (e.g., compound 13b, IC₅₀ = 13.8 nM) .
Chemical Reactivity
- RuO₄ Oxidation : this compound undergoes both endocyclic and exocyclic oxidation, with selectivity influenced by ring size. Smaller rings (e.g., azetidine) exhibit reduced selectivity .
Key Research Findings
Substituent Effects: Halogenation (Br, Cl) or electron-withdrawing groups (NO₂) enhance potency and selectivity for targets like DAT or σ1 receptors .
Linker Optimization : Flexibility and length of spacers critically impact receptor binding kinetics .
Metabolic Enhancements : Nitrogen substitutions improve stability, addressing limitations of early-generation compounds .
Biological Activity
1-Benzylpiperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and enzymes:
- Monoamine Oxidase Inhibition : Recent studies indicate that derivatives of this compound can selectively inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The inhibition constants (IC50 values) for certain derivatives have been reported as low as 0.203 μM for MAO-B, demonstrating potent activity .
- Acetylcholinesterase Inhibition : Compounds based on the benzylpiperidine structure have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease .
Neuroprotective Effects
This compound derivatives have been evaluated for their neuroprotective properties against amyloid-beta (Aβ) toxicity in neuronal cell lines. For instance, certain compounds demonstrated significant protection against Aβ-induced cytotoxicity in SH-SY5Y cells, indicating potential applications in Alzheimer's treatment .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound derivatives. A series of novel Schiff bases containing this moiety were synthesized and tested against various bacteria and fungi, showing promising results .
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Target Enzyme | IC50 (μM) | Biological Activity |
---|---|---|---|
S5 (this compound) | MAO-B | 0.203 | Potent inhibitor |
S16 | MAO-B | 0.721 | Moderate inhibitor |
Compound A | AChE | 1.6 | Significant inhibitor |
Compound B | Aβ aggregation | - | Neuroprotective |
Case Study 1: Neuroprotection Against Aβ Toxicity
In a controlled study, SH-SY5Y cells were treated with Aβ peptides alongside various concentrations of a benzylpiperidine derivative. The results showed that at a concentration of 40 µM, the compound significantly restored cell viability compared to untreated controls, suggesting its potential as a therapeutic agent against neurodegeneration .
Case Study 2: Antimicrobial Efficacy
A series of novel compounds based on the benzylpiperidine structure were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential in treating bacterial infections .
Q & A
Basic Research Questions
Q. How can researchers design a robust synthetic route for 1-Benzylpiperidine, and what key reaction parameters must be optimized?
- Methodology : this compound is synthesized via alkylation of piperidine with benzyl chloride under basic conditions (e.g., KOH or NaH). A multi-step approach may involve protecting group strategies to avoid side reactions. Critical parameters include:
- Temperature : Maintain 0–5°C during benzylation to minimize over-alkylation .
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperidine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or distillation (bp: 120–123°C/9 mmHg) ensures high purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 piperidine:benzyl chloride) .
Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry using NMR (e.g., benzyl protons at δ 7.05–7.55 ppm; piperidine CH at δ 2.27–2.49 ppm) and NMR (e.g., quaternary benzyl carbon at δ 139.58 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to validate molecular weight (175.28 g/mol) and detect impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .
Q. How can researchers evaluate the biological activity of this compound derivatives in neurological or oncological models?
- Methodology :
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s) using Ellman’s method or receptor-binding assays (e.g., dopamine receptors) with radiolabeled ligands .
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and assess apoptosis via flow cytometry .
- Dose-Response Analysis : Use IC/EC values to quantify potency and selectivity .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of RuO4_44-mediated oxidation of this compound derivatives?
- Methodology : RuO oxidizes both benzylic (exocyclic) and α-to-nitrogen (endocyclic) C-H bonds. Selectivity depends on:
- Steric Effects : Bulky substituents near nitrogen reduce endocyclic oxidation .
- Electronic Effects : Electron-withdrawing groups on the benzyl ring favor benzylic oxidation.
- Kinetic Studies : Use isotopic labeling () and monitor reaction intermediates via NMR or IR .
Q. How can conflicting data on reaction outcomes (e.g., oxidation vs. substitution) be resolved in this compound chemistry?
- Methodology :
- Controlled Reagent Screening : Compare oxidizing agents (e.g., KMnO vs. HO) and nucleophiles (e.g., hydrazine vs. amines) under identical conditions .
- Computational Modeling : DFT calculations to predict thermodynamic favorability of pathways .
- In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and identify competing pathways .
Q. What strategies optimize catalytic systems for C-N bond formation using this compound as a precursor?
- Methodology :
- Catalyst Design : Test transition-metal catalysts (e.g., Pd, Cu) or organocatalysts for coupling reactions.
- Solvent Effects : Evaluate polar vs. non-polar solvents to stabilize transition states .
- Substrate Scope : Vary substituents on piperidine and benzyl groups to assess electronic/steric influences .
Q. How can computational methods enhance the prediction of this compound’s reactivity in novel synthetic applications?
- Methodology :
- Molecular Dynamics Simulations : Model reaction trajectories to identify low-energy pathways .
- Docking Studies : Predict binding affinities of derivatives for target proteins (e.g., kinases) using AutoDock .
- Machine Learning : Train models on existing reaction datasets to forecast yields/selectivity .
Q. Data Presentation Guidelines
Properties
IUPAC Name |
1-benzylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVZVGPYTICZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6295-81-4 (hydrochloride) | |
Record name | 1-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183289 | |
Record name | 1-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-56-8 | |
Record name | 1-Benzylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZE16210B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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